Synthetic Precursor to Antiviral Aminoethyl Derivatives
The target compound is a direct synthetic precursor to 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline derivatives, a series that was screened for cytotoxicity, antiviral activity, and interferon-inducing ability. The synthesis from 6-(2-bromoethyl)-6H-indolo[2,3-b]quinoxaline proceeded with high yields, establishing a robust route to pharmacologically active molecules [1]. In contrast, the unsubstituted parent indolo[2,3-b]quinoxaline scaffold and other halogenated analogs lacking the 2-bromoethyl group cannot be transformed into these specific aminoethyl derivatives without a dedicated electrophilic handle, limiting their utility as versatile building blocks [1].
| Evidence Dimension | Synthetic utility as a precursor to antiviral/cytotoxic 6-(2-aminoethyl) derivatives |
|---|---|
| Target Compound Data | High yields (unspecified but noted as 'high yields') in conversion to 6-(2-aminoethyl) derivatives |
| Comparator Or Baseline | Parent indolo[2,3-b]quinoxaline without 2-bromoethyl side chain |
| Quantified Difference | Qualitative difference: only the 2-bromoethyl analog can serve as the direct precursor; the parent compound cannot undergo the requisite nucleophilic substitution |
| Conditions | Synthetic reaction with arylamines to yield N-(2-[6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]arylamines |
Why This Matters
Procurement of the 2-bromoethyl analog enables direct, high-yield access to a validated series of antiviral and cytotoxic agents, a synthetic route unavailable with simpler indoloquinoxaline analogs.
- [1] Shibinskaya MO, Lyakhov SA, Mazepa AV, Andronati SA, Turov AV, Zholobak NM, Spivak NY. Synthesis, cytotoxicity, antiviral activity and interferon inducing ability of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines. Eur J Med Chem. 2010;45(3):1237-1243. doi:10.1016/j.ejmech.2009.12.014 View Source
